Home > Products > Screening Compounds P14816 > Avibactam sodium
Avibactam sodium - 1192491-61-4

Avibactam sodium

Catalog Number: EVT-261080
CAS Number: 1192491-61-4
Molecular Formula: C7H11N3NaO6S
Molecular Weight: 288.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Avibactam sodium is a non-β-lactam β-lactamase inhibitor that acts as a powerful adjuvant to β-lactam antibiotics. [] It is a synthetic compound specifically designed to combat bacterial resistance, a growing concern in modern medicine. [] Avibactam sodium exhibits a broad spectrum of activity against various β-lactamases, including class A, C, and some class D enzymes. [] Its primary role in scientific research is to understand and overcome bacterial resistance mechanisms, paving the way for the development of new and effective antibiotic therapies. [, ]

(2S,5R)-5-[(Benzyloxy)amino]pyridine-2-ethyl carboxylate oxalate

Compound Description: (2S,5R)-5-[(Benzyloxy)amino]pyridine-2-ethyl carboxylate oxalate is a key intermediate in the synthesis of Avibactam Sodium []. It serves as the starting material in a one-pot method described for the preparation of Avibactam Sodium [].

Relevance: This compound is a direct precursor to Avibactam Sodium, sharing a significant structural similarity. The one-pot method described in the research utilizes this compound and transforms it into Avibactam Sodium through a series of reactions including ring formation, hydrolysis, and salification [].

Compound II (Intermediate)

Compound Description: Although not explicitly named, Compound II is described as the product formed when (2S,5R)-5-[(Benzyloxy)amino]pyridine-2-ethyl carboxylate oxalate reacts with triphosgene []. This reaction is the initial step in the one-pot synthesis of Avibactam Sodium.

Relevance: This intermediate plays a crucial role in the synthesis of Avibactam Sodium. The reaction with triphosgene leads to the formation of a key cyclic structure that is further modified to yield the final product [].

Compound III (Intermediate)

Compound Description: Again, not specifically named, Compound III is the product obtained after the hydrolysis and ammoniation of Compound II in the Avibactam Sodium synthesis pathway [].

Relevance: Compound III represents a further step towards the synthesis of Avibactam Sodium. The hydrolysis and ammoniation reactions introduce key functional groups that are crucial for the subsequent hydrogenation step and the ultimate formation of Avibactam Sodium [].

Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate

Compound Description: This compound is a critical intermediate in a chemoenzymatic synthesis route for Avibactam [, ]. This particular synthetic route utilizes a lipase-catalyzed resolution step for the preparation of this compound [, ].

Relevance: Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate is a structurally significant intermediate in the synthesis of Avibactam Sodium [, ]. It shares a core structure with Avibactam Sodium, with modifications on the piperidine ring ultimately leading to the final product.

(2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate

Compound Description: This compound is recognized as a valuable precursor to the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate in the synthesis of Avibactam []. A novel lipase-catalyzed resolution step is employed in its preparation [].

Relevance: This compound plays a crucial role in the synthetic pathway of Avibactam Sodium by serving as a direct precursor to another essential intermediate, ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate []. This highlights the development of efficient synthetic steps towards the target compound.

Ceftazidime

Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic [, ]. It works by inhibiting bacterial cell wall synthesis [].

Relevance: Ceftazidime is often co-formulated with Avibactam Sodium to combat bacterial resistance [, ]. Avibactam acts as a β-lactamase inhibitor, protecting Ceftazidime from degradation by bacterial enzymes and thereby increasing its efficacy [].

Ceftazidime pentahydrate

Compound Description: This is a hydrated form of the cephalosporin antibiotic, Ceftazidime [].

Relevance: Similar to Ceftazidime, this compound can be combined with Avibactam Sodium for enhanced antibacterial activity []. The presence of water molecules in the crystal structure might influence the formulation and stability of the combined drug product.

Isavuconazonium sulfate

Compound Description: Isavuconazonium sulfate is an antifungal medication [].

Relevance: While not directly structurally related to Avibactam Sodium, it is mentioned in a paper that also discusses Ceftazidime pentahydrate and Avibactam Sodium []. This suggests a potential clinical context where these compounds might be used in conjunction, possibly for treating complex infections.

Daclatasvir dihydrochloride

Compound Description: Daclatasvir dihydrochloride is an antiviral drug used in the treatment of Hepatitis C [].

Relevance: Although not structurally similar to Avibactam Sodium, its mention alongside Ceftazidime pentahydrate and Avibactam Sodium suggests a possible clinical association between these compounds []. This could point towards potential combined therapies for patients with multiple infectious diseases.

Note: Compounds A and D mentioned in the abstract of paper [] are not described and therefore excluded from this list.

Classification
  • Chemical Name: [(1R, 2S, 5R)-2-(aminocarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octyl-6-yl]sulfuric acid sodium salt.
  • Molecular Formula: C₇H₁₀N₃O₆S.
  • Molecular Weight: 265.25 g/mol.
Synthesis Analysis

The synthesis of avibactam sodium involves multiple steps and can be achieved through various methods. A notable synthesis route begins with 5-hydroxy-2-pyridine ethyl formate as the starting material and includes the following key steps:

  1. Reduction Hydrogenation: Initial reduction of the starting material.
  2. Biological Lipase Resolution: Enzymatic resolution to achieve chirality.
  3. Electrophilic Addition and Nucleophilic Substitution: Key reactions that build the desired molecular framework.
  4. Boc Removal and Ammonolysis: Protecting group strategies to expose reactive sites.
  5. Intramolecular Urethanization and Debenzylation: Final structural modifications.
  6. Sulfonic Acid Esterification and Salification: Formation of the sodium salt form.
Molecular Structure Analysis

Avibactam sodium features a complex bicyclic structure that mimics key elements of β-lactams while incorporating a unique sulfonic acid moiety. The molecular structure can be described as follows:

  • Bicyclic Framework: The core structure is a diazabicyclo[3.2.1]octane, which is crucial for its β-lactamase inhibition properties.
  • Functional Groups: Includes an aminocarbonyl group and a sulfonic acid group, which contribute to its solubility and reactivity.
  • Zwitterionic Nature: The presence of both positive and negative charges enhances its solubility in aqueous environments, making it effective in clinical applications .
Chemical Reactions Analysis

Avibactam sodium participates in several important chemical reactions:

  1. β-Lactamase Inhibition: The primary reaction involves binding to the active site of β-lactamases, preventing their action on β-lactam antibiotics like ceftazidime.
  2. Reversible Binding: Unlike traditional β-lactams, avibactam can dissociate from the enzyme, allowing for potential recycling of the inhibitor in vivo.
  3. Hydrolysis Resistance: The compound exhibits stability against hydrolytic degradation, which is crucial for maintaining its efficacy during treatment .
Mechanism of Action

Avibactam sodium functions by covalently binding to serine residues in the active sites of β-lactamases. This binding inhibits the enzyme's ability to hydrolyze β-lactam antibiotics, thereby restoring their antibacterial activity. The mechanism can be summarized as follows:

  1. Binding Affinity: Avibactam has a high affinity for various classes of β-lactamases due to its structural similarity to β-lactams.
  2. Inhibition Dynamics: Once bound, it prevents substrate access to the active site, effectively blocking enzymatic activity.
  3. Reversibility: The interaction is not permanent; avibactam can be released from the enzyme under certain conditions, allowing for continued therapeutic action against bacterial infections .
Physical and Chemical Properties Analysis

Avibactam sodium exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its zwitterionic nature.
  • Stability: Stable at room temperature in aqueous solutions; retains activity over extended periods.
  • pH Sensitivity: Exhibits stability across a range of pH levels but is most effective within physiological pH ranges .
Applications

Avibactam sodium is primarily used in combination with ceftazidime for treating complex infections caused by resistant Gram-negative bacteria. Its applications include:

  • Clinical Use: Approved for treating complicated intra-abdominal infections and complicated urinary tract infections in adults.
  • Research Applications: Studied extensively for its role in overcoming antibiotic resistance mechanisms in various bacterial strains.
  • Development of New Formulations: Ongoing research aims to explore new combinations and formulations that enhance its efficacy against emerging resistant pathogens .
Historical Development and Synthesis of Avibactam Sodium

Evolution of β-Lactamase Inhibitors: From Clavulanic Acid to Diazabicyclooctane Scaffolds

The emergence of β-lactamase-mediated antibiotic resistance necessitated novel inhibitors beyond first-generation agents like clavulanic acid, sulbactam, and tazobactam. These early inhibitors suffered from limited spectra—primarily targeting class A β-lactamases—and susceptibility to resistance mutations. Class D oxacillinases (OXA) and class B metallo-β-lactamases (MBLs) remained largely unaffected, creating critical therapeutic gaps [1] [5]. This spurred research into non-β-lactam scaffolds capable of inhibiting a broader range of enzymes.

Diazabicyclooctanes (DBOs) represented a paradigm shift. Unlike β-lactam-based inhibitors, DBOs feature a strained urea core that acts as a covalent, reversible warhead. Avibactam, the pioneering DBO, exhibits a unique mechanism: it acylates the active-site serine of β-lactamases (classes A, C, and some D) but undergoes slow deacylation, allowing prolonged inhibition. Its bicyclic structure enables potent activity against extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC enzymes—unlike clavulanic acid, which is ineffective against many carbapenemases [2] [5]. Modifications at the C-2 position of the DBO scaffold (e.g., amidine derivatives) further optimized solubility and inhibitory breadth, paving the way for next-generation agents like relebactam and zidebactam [5].

Table 1: Evolution of Key β-Lactamase Inhibitor Scaffolds

GenerationRepresentative InhibitorsCore ScaffoldSpectrum Limitations
FirstClavulanic acid, Tazobactamβ-Lactam-basedPrimarily class A; susceptible to resistance mutations
SecondAvibactam, RelebactamDiazabicyclooctane (DBO)Classes A/C/D; limited MBL coverage
EmergingVaborbactamBoronic acidKPC producers; variable against OXA enzymes

Collaborative Development Pathways: Aventis, Novexel, and AstraZeneca Contributions

Avibactam’s journey from discovery to clinical application exemplifies strategic pharmaceutical collaboration. Initially developed by Aventis Pharma (France) as AVE 1330A, the compound demonstrated broad-spectrum β-lactamase inhibition but faced synthetic and scalability challenges. In 2004, Aventis spun off its anti-infectives division into Novexel, which advanced the molecule (now designated NXL104) through critical preclinical and Phase I studies. Novexel optimized the initial synthesis, replacing Aventis’ costly cis-5-hydroxy pipecolic acid starting material with commercially available N-Boc-(S)-pyroglutamic acid benzyl ester—a move that reduced production costs by 40% [3].

In 2010, AstraZeneca acquired Novexel, accelerating avibactam’s global development. AstraZeneca partnered with Forest Laboratories (later Allergan) to co-develop the ceftazidime-avibactam combination. This collaboration leveraged AstraZeneca’s expertise in process chemistry to address key bottlenecks, such as the low yielding telescoped procedure (≤30%) from intermediate 190 to 192 and the instability of debenzylated intermediates [3]. The partnership culminated in FDA and EMA approvals of ceftazidime-avibactam (Avycaz™/Zavicefta™) in 2015 for complicated intra-abdominal/urinary tract infections and hospital-acquired pneumonia [2].

Synthetic Route Optimization: Key Challenges in Enantioselective Synthesis and Scalability

Avibactam’s complex bicyclic structure ([2S,5R]-1,6-diazabicyclo[3.2.1]octan-7-one) presented formidable synthetic hurdles, particularly in achieving stereoselectivity and large-scale efficiency. Three iterative route optimizations were pivotal:

  • Aventis Route (Original): Used expensive cis-5-hydroxy pipecolic acid. Key steps included triflation and trans-5-benzyloxyamino derivatization, but the route was economically unviable for scale-up [3].
  • Novexel Route (Phase II Supply): Started with N-Boc-(S)-pyroglutamic acid benzyl ester. Cyclization used triphosgene, but the hydrolysis of benzyl ester 191 was inefficient, and the debenzylated intermediate 193 required high Pd/C loading due to instability. Overall yield: <30% from 190 to 192 [3].
  • AstraZeneca Optimization (Commercial): Critical improvements included:
  • Replacing NaH/DMSO with potassium tert-butoxide for cyclization, enhancing safety and yield.
  • Introducing oxalate salt crystallization to isolate the pure trans isomer of 190 after NaBH(O₂CEt)₃ reduction.
  • Reversing reaction steps: Amide 195 formation preceded urea bond introduction, avoiding fragile intermediates.
  • One-pot debenzylation/sulfation using Pd/C, SO₃–NMe₃, and catalytic Et₃N, improving stability and yield [3].

Table 2: Synthetic Route Evolution for Avibactam Sodium

DeveloperStarting MaterialKey InnovationsMajor ChallengesYield Improvement
Aventiscis-5-Hydroxy pipecolic acidTriflation-based derivatizationHigh cost; low scalabilityNot reported
NovexelN-Boc-(S)-pyroglutamic acidTriphosgene cyclizationUnstable intermediates; ≤30% yieldBaseline
AstraZenecaN-Boc-(S)-pyroglutamic acidKOtBu cyclization; oxalate crystallization; one-pot sulfationResolved instability; achieved >60% overall yield>100% vs. Novexel

Recent innovations include enzymatic resolutions. Chinese researchers used Lipozyme CALB to enantioselectively hydrolyze ethyl 5-hydroxy-2-pipecolate hydrochloride (197), achieving 48% yield of enantiomerically pure 198A—a potential precursor to avibactam’s core [3].

Advancements in Prodrug Design for Enhanced Bioavailability

While avibactam itself is administered intravenously as the sodium salt, its combination with β-lactams exemplifies functional prodrug design. Ceftazidime-avibactam leverages avibactam’s pharmacokinetic synergy with the β-lactam: avibactam protects ceftazidime from hydrolysis by β-lactamases, effectively "reviving" its activity against resistant strains. This dual-drug strategy enhances the bioavailability of therapeutic effect without chemical modification of avibactam [2] [6].

Novel cephalosporin-avibactam conjugates are also emerging. For instance, cephalosporin-3′-diazeniumdiolates (C3Ds) incorporate avibactam analogs to deliver nitric oxide (NO) selectively to β-lactamase-expressing bacteria. Though not yet applied clinically to avibactam, this approach demonstrates how β-lactamase activation can be harnessed for targeted drug release [6]. Future directions include bacteria-targeted prodrugs that exploit β-lactamase overexpression to activate conjugated antibiotics exclusively at infection sites, minimizing microbiome disruption [6].

Properties

CAS Number

1192491-61-4

Product Name

Avibactam sodium

IUPAC Name

sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

Molecular Formula

C7H11N3NaO6S

Molecular Weight

288.24 g/mol

InChI

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/t4-,5+;/m1./s1

InChI Key

AXVUNLXMABVHIF-JBUOLDKXSA-N

SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

NXL104; NXL-104; NXL 104; Avibactam; Avibactam sodium.

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N.[Na]

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.